molecular formula C10H15N3O2 B13181136 Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate

Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate

Cat. No.: B13181136
M. Wt: 209.24 g/mol
InChI Key: UNHWGRNJFQXYJJ-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound features an imidazole ring fused with a pyridine moiety, which imparts unique chemical and biological properties. Imidazopyridines are known for their diverse pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with ethyl acetoacetate under acidic conditions, followed by esterification to introduce the methyl ester group . The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the imidazole ring, leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different pharmacological activities .

Scientific Research Applications

Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as a GABA_A receptor agonist, modulating neurotransmission in the central nervous system. Additionally, it may inhibit enzymes involved in purine metabolism, affecting cellular pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Another isomer with similar biological activities but different structural properties.

    Imidazo[1,2-a]pyridine: Known for its use in sedative and hypnotic drugs like zolpidem.

    Imidazo[1,5-a]pyridine: Exhibits antiviral and antimicrobial activities.

Uniqueness

Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to modulate GABA_A receptors and inhibit purine metabolism enzymes makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 4-ethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-3-10(9(14)15-2)8-7(4-5-13-10)11-6-12-8/h6,13H,3-5H2,1-2H3,(H,11,12)

InChI Key

UNHWGRNJFQXYJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(CCN1)NC=N2)C(=O)OC

Origin of Product

United States

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